N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Overview
Description
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carboxyoxiranyl group, which is known for its reactivity and ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate typically involves multiple steps, starting with the preparation of the carboxyoxiranyl intermediate. This intermediate is then reacted with L-leucyl and L-lysine under controlled conditions to form the final product. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.
Scientific Research Applications
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate involves its interaction with molecular targets, such as enzymes and receptors. The carboxyoxiranyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of L-leucyl and L-lysine, as well as molecules containing carboxyoxiranyl groups. Examples include:
- N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-alanyl)-L-lysine
- N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-valyl)-L-lysine
Uniqueness
What sets N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability.
Properties
IUPAC Name |
3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGQDSFLALZVNS-JYBOHDQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936419 | |
Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160825-49-0 | |
Record name | AM 4299 B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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